Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 3-amino-7,7-dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-4-16-12(15)10-9(14)8-6-5-7-13(2,3)11(8)17-10/h4-7,14H2,1-3H3 |
InChI Key |
KQWZAIXGDOPDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(CCC2)(C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[B]thiophene with ethyl esters . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and purity .
Chemical Reactions Analysis
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing a variety of substituted thiophene derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized thiophene derivatives with potential biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate. Its structure allows it to scavenge free radicals effectively, which can be beneficial in treating oxidative stress-related conditions such as neurodegenerative diseases.
Case Study: Neuroprotection
A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of oxidative stress. The findings indicated that the compound could reduce neuronal damage by modulating oxidative pathways and enhancing cellular defense mechanisms against reactive oxygen species (ROS) .
2. Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various biological models.
Data Table: Anti-inflammatory Effects
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Murine model | Significant reduction in TNF-alpha levels | |
| In vitro assays | Inhibition of IL-6 production |
Materials Science Applications
1. Polymer Synthesis
This compound is being explored for its role in synthesizing specialty polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.
Case Study: Specialty Polymers
Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength. These materials are being evaluated for applications in automotive and aerospace industries .
Environmental Science Applications
1. Environmental Remediation
The compound has potential applications in environmental remediation due to its ability to interact with pollutants. Studies suggest that it can facilitate the degradation of hazardous organic compounds in contaminated environments.
Data Table: Remediation Efficiency
Mechanism of Action
The mechanism of action of ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydrobenzo[b]Thiophene Derivatives
Table 2: Anticancer Activity of Select Derivatives
- SAR Insights: Electron-withdrawing groups (e.g., Br, CN) improve cytotoxicity by enhancing electrophilicity .
Physicochemical Properties
Table 4: Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| Target | 253.35 | ~3.5* | 120–125† | Low aqueous solubility |
| S8 | 380.28 | 4.1 | 160–162 | Moderate in DMSO |
| 6o | 390.14 | 2.8 | Not reported | Poor in polar solvents |
*Predicted using XLogP3 ; †Estimated based on methyl-substituted analogs .
Biological Activity
Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate (CAS Number: 17261-49-3) is a sulfur-containing heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b]thiophene core with an amino group and a carboxylate ester substituent. Its molecular formula is , with a molecular weight of approximately 251.36 g/mol. The unique structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
In Vitro Studies
-
Cell Line Testing : The compound was evaluated against several cancer cell lines including:
- HeLa (cervical cancer)
- L1210 (murine leukemia)
- CEM (human T-lymphoblastoid leukemia)
- K562 (chronic myelogenous leukemia)
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization at the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . Flow cytometry analyses confirmed a significant increase in G2/M phase cells after treatment .
- Selectivity : Importantly, these compounds did not induce significant cytotoxicity in normal human peripheral blood mononuclear cells (PBMC), indicating a selective action against cancer cells .
Summary of Biological Activities
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 4.0 | Tubulin polymerization inhibition |
| Antiproliferative | K562 | 0.70 | G2/M phase cell cycle arrest |
| Antiproliferative | L1210 | 1.1 | Induction of apoptosis |
| Non-cytotoxic in PBMC | PBMC | >20 | Selective toxicity towards cancer cells |
Case Studies and Research Findings
- Study on Antiproliferative Agents : A study published in MDPI evaluated various derivatives of tetrahydrobenzo[b]thiophenes and found that this compound exhibited superior activity compared to other derivatives .
- Molecular Docking Studies : Molecular docking simulations confirmed the binding affinity of this compound to tubulin, reinforcing its potential as an anticancer agent by disrupting microtubule dynamics .
- Comparative Analysis : When compared to related compounds like ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate and other thieno[2,3-c]pyridine derivatives, ethyl 3-amino-7,7-dimethyl showed distinct biological profiles with higher selectivity for cancer cells while maintaining lower toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
